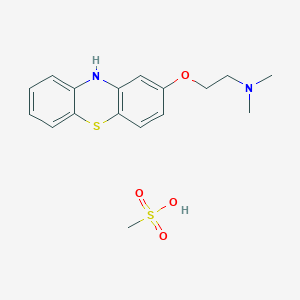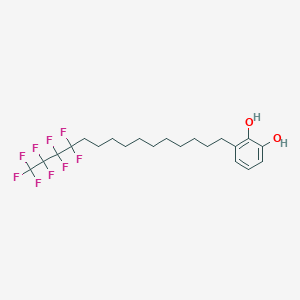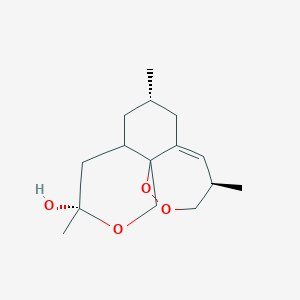
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine, also known as PTZ-DMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which have been widely used in the pharmaceutical industry due to their diverse pharmacological properties. In
Aplicaciones Científicas De Investigación
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as a photosensitizer for photodynamic therapy (PDT), and as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is not fully understood, but it is believed to involve the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative damage can lead to cell death, making 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and physiological effects:
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth in animal models, and the reduction of inflammation in vitro. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in lab experiments is its ability to detect ROS with high sensitivity and specificity. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has a relatively low cost and is easy to synthesize. However, one limitation of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine-based therapeutics for the treatment of cancer and other diseases. Additionally, there is potential for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in the development of new diagnostic tools for the detection of ROS in cells. Finally, further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is a promising compound with a variety of potential applications in scientific research. Its ability to detect ROS with high sensitivity and specificity makes it a valuable tool for studying oxidative stress and its role in disease. Additionally, its low toxicity profile and ease of synthesis make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential limitations or side effects of its use.
Métodos De Síntesis
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with methyl iodide, or the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with dimethyl sulfate. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Propiedades
Número CAS |
137966-38-2 |
|---|---|
Nombre del producto |
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine |
Fórmula molecular |
C17H22N2O4S2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine;methanesulfonic acid |
InChI |
InChI=1S/C16H18N2OS.CH4O3S/c1-18(2)9-10-19-12-7-8-16-14(11-12)17-13-5-3-4-6-15(13)20-16;1-5(2,3)4/h3-8,11,17H,9-10H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
GAKPLHXLPZYZLP-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
SMILES canónico |
CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O |
Sinónimos |
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate 2-PODME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)